Cas no 17710-62-2 (O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate)

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate structure
17710-62-2 structure
Product Name:O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate
CAS No:17710-62-2
MF:C13H9Cl2NOS
MW:298.187659978867
CID:1363445
PubChem ID:3032665
Update Time:2025-04-20

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate Chemical and Physical Properties

Names and Identifiers

    • O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate
    • BRN 2812282
    • p-Chlorophenyl N-(4'-chlorophenyl)thiocarbamate
    • p-Chlorothiocarbanilic acid O-(p-chlorophenyl) ester
    • CARBANILIC ACID, p-CHLOROTHIO-, O-(p-CHLOROPHENYL) ESTER
    • AC1MHUHZ
    • CTK8H2903
    • LS-51068
    • 4-Chlorophenylthiocarbamic acid O-(4-chlorophenyl) ester
    • 17710-62-2
    • DTXSID00170257
    • Inchi: 1S/C13H9Cl2NOS/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H,16,18)
    • InChI Key: TTZHARBPVDBEQM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(OC1C=CC(=CC=1)Cl)=S

Computed Properties

  • Exact Mass: 296.97837
  • Monoisotopic Mass: 296.9781905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Density: 1.2477 (rough estimate)
  • Refractive Index: 1.6000 (estimate)
  • PSA: 21.26
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